molecular formula C15H22N4O4 B3988562 2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide

2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide

Cat. No.: B3988562
M. Wt: 322.36 g/mol
InChI Key: CNCJUVHAWLNQKJ-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide is a chemical compound with the molecular formula C15H22N4O4 It is characterized by the presence of a morpholine ring, a nitroaniline group, and an acetamide linkage

Properties

IUPAC Name

2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c20-15(12-18-8-10-23-11-9-18)17-7-1-6-16-13-2-4-14(5-3-13)19(21)22/h2-5,16H,1,6-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJUVHAWLNQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide typically involves the reaction of morpholine with 4-nitroaniline and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: Morpholine reacts with acetic anhydride to form an intermediate morpholine derivative.

    Coupling Reaction: The intermediate is then coupled with 4-nitroaniline in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can have different properties and applications.

Scientific Research Applications

2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide involves its interaction with specific molecular targets. The nitroaniline group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)-3-nitroaniline: Similar structure but lacks the acetamide linkage.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring but has different functional groups.

Uniqueness

2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide
Reactant of Route 2
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2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide

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